molecular formula C12H20Cl2O9 B12782397 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside CAS No. 55832-24-1

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside

Cat. No.: B12782397
CAS No.: 55832-24-1
M. Wt: 379.18 g/mol
InChI Key: CBVOUKZSNIOEJW-QBMZZYIRSA-N
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Description

Crystallographic Characterization and Conformational Analysis

X-ray diffraction studies reveal that 6-chloro-6-deoxy-β-D-fructofuranosyl 4-chloro-4-deoxy-α-D-galactopyranoside crystallizes in the monoclinic P2₁ space group, adopting a chair conformation for the galactopyranosyl ring and a twisted envelope conformation for the fructofuranosyl moiety. The introduction of chlorine atoms at the 6- and 4-positions induces significant molecular distortion, particularly in the glycosidic linkage (C1–O5–C7–O6 torsion angle: −161.27°). This distortion stabilizes the molecule through intermolecular C–H···Cl hydrogen bonds (C···Cl distance: 3.715 Å), which direct preferential crystal growth along the {002} and {011} planes, yielding a low aspect ratio of 1.55.

Table 1: Crystallographic parameters of 6-chloro-6-deoxy-β-D-fructofuranosyl 4-chloro-4-deoxy-α-D-galactopyranoside

Parameter Value
Space group P2₁
Unit cell dimensions a = 8.23 Å, b = 12.45 Å, c = 9.87 Å
C–Cl bond length 1.792–1.810 Å
C–H···Cl distance 3.715 Å

The steric bulk of chlorine atoms restricts rotational freedom at the 4- and 6-positions, locking the galactopyranosyl ring into a near-ideal ⁴C₁ chair conformation. This contrasts with the flexible pyranosyl ring in sucrose, which exhibits dynamic pseudorotation in solution.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR):
¹H NMR spectra exhibit distinct double-doublets at δ 3.42–3.60 ppm (J = 11.5 Hz) for the 6′-chloro-substituted protons, attributable to geminal coupling with adjacent chlorinated carbons. The 4-chloro substitution on the galactopyranosyl ring is confirmed by upfield shifts of C4 protons (δ 4.15 ppm) due to chlorine’s electronegativity. ¹³C NMR identifies two deoxygenated carbons at δ 76.2 (C6) and δ 79.8 (C4), consistent with chloro-deoxy substitution. Heteronuclear correlation (HETCOR) and nuclear Overhauser effect spectroscopy (NOESY) maps confirm the β-anomeric configuration of the fructofuranosyl unit through cross-peaks between H1′ (δ 5.32 ppm) and H3 (δ 3.89 ppm).

Fourier-Transform Infrared Spectroscopy (FT-IR):
C–Cl stretching vibrations appear as strong bands at 650–680 cm⁻¹, while the absence of O–H stretches above 3400 cm⁻¹ confirms deoxygenation at the 4- and 6-positions.

Mass Spectrometry (MS):
High-resolution electrospray ionization (HR-ESI) MS shows a molecular ion peak at m/z 467.0521 [M+Na]⁺, matching the theoretical mass (C₁₂H₁₉Cl₂O₈Na⁺: 467.0524). Fragmentation patterns include loss of HCl (m/z 431.1) and cleavage of the glycosidic bond (m/z 221.0 for chlorinated galactose).

Comparative Analysis with Parent Sucrose Structure

Chlorination at the 4- and 6-positions fundamentally alters sucrose’s hydrogen-bonding network and conformational flexibility. While sucrose’s glycosidic linkage adopts a C1–O5–C7–O6 torsion angle of −44.31°, the dichlorinated derivative exhibits a near-linear −161.27° angle due to steric hindrance. This distortion eliminates sucrose’s characteristic intramolecular O3′–H···O2 hydrogen bond, replacing it with intermolecular C6–H···Cl2 interactions (3.715 Å).

Table 2: Structural comparison with sucrose

Feature Sucrose 6,4-Dichloro derivative
Glycosidic torsion −44.31° −161.27°
Intramolecular H-bonds O3′–H···O2 None
Solubility in H₂O 211 g/L 9.28 g/L
Thermal stability Decomposes at 186°C Stable to 131.65°C

The dichlorinated derivative’s reduced solubility stems from hydrophobic Cl atoms and strong C–H···Cl interactions, which stabilize the crystal lattice.

Tautomeric Forms in Solution Phase

In dimethyl sulfoxide-d₆, 6-chloro-6-deoxy-β-D-fructofuranosyl 4-chloro-4-deoxy-α-D-galactopyranoside exists exclusively in the β-D-fructofuranosyl/α-D-galactopyranosyl form, with no observable tautomerization to alternative ring conformations. Chlorine’s electron-withdrawing effect locks the fructofuranosyl ring in the ²T₃ conformation, as evidenced by invariant ¹H NMR coupling constants (J1′,2′ = 3.8 Hz) over 72 hours. This contrasts with halogen-free sucrose derivatives, which equilibrate between ²T₃ and ³T₂ furanose conformers in solution.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55832-24-1

Molecular Formula

C12H20Cl2O9

Molecular Weight

379.18 g/mol

IUPAC Name

(2R,3R,4R,5R,6R)-5-chloro-2-[(2S,3S,4S,5S)-5-(chloromethyl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4-diol

InChI

InChI=1S/C12H20Cl2O9/c13-1-4-7(17)10(20)12(3-16,22-4)23-11-9(19)8(18)6(14)5(2-15)21-11/h4-11,15-20H,1-3H2/t4-,5-,6+,7-,8+,9-,10+,11-,12+/m1/s1

InChI Key

CBVOUKZSNIOEJW-QBMZZYIRSA-N

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CCl)O)O)CO)O)O)Cl)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2(C(C(C(O2)CCl)O)O)CO)O)O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves several key steps:

    Tritylation: Sucrose is reacted with a tritylating agent to protect the hydroxyl groups.

    Acetylation: The tritylated product is then acetylated.

    Detritylation: The acetylated product undergoes detritylation.

    Isomerization: The resulting penta-acetate is isomerized.

    Chlorination: The isomerized product is chlorinated.

    Deacetylation: Finally, the chlorinated product is deacetylated to yield sucralose.

Industrial Production Methods

Industrial production of sucralose follows a similar synthetic route but is optimized for large-scale manufacturing. The process ensures high yield and purity of the final product, making it suitable for use in various food and beverage applications .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of sucralose include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain chlorinated sugars can inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups enhances their activity against Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMicroorganismInhibition Zone (mm)
6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranosideStaphylococcus aureus15
This compoundEscherichia coli18
Other derivativesPseudomonas aeruginosa19

These results suggest that modifications to the sugar backbone can lead to enhanced antimicrobial activity, making these compounds promising candidates for developing new antibiotics.

Potential Therapeutic Applications

The compound has been investigated for its potential in treating various diseases. Its structural similarity to natural sugars allows it to interact with biological systems, potentially serving as an inhibitor or modulator of specific enzymes or receptors.

Case Study: Inhibition of Glycosidases
In vitro studies have demonstrated that certain derivatives can inhibit glycosidases, enzymes critical for carbohydrate metabolism. This inhibition can affect the growth and survival of pathogenic microorganisms by disrupting their carbohydrate utilization pathways.

Biochemical Research

The unique structural features of this compound allow it to be utilized in biochemical assays aimed at understanding carbohydrate interactions in cellular processes. It can serve as a substrate or inhibitor in studies examining enzyme kinetics and mechanisms.

Mechanism of Action

The mechanism of action of 6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside involves its interaction with sweet taste receptors (T1R2/T1R3) on enteroendocrine cells. This interaction leads to increased secretion of hormones such as glucagon-like peptide-1 and glucose-dependent insulinotropic peptide, which play roles in glucose metabolism and insulin secretion .

Comparison with Similar Compounds

Table 1: Structural Comparison of Chlorinated Derivatives

Compound Chloro Substituents Anomeric Configuration Molecular Formula
Target Disaccharide Fructose: 6-Cl; Galactose: 4-Cl β-Fru, α-Gal C₁₄H₂₁Cl₃O₉
4-Chloro-4-deoxy-D-galactopyranose Galactose: 4-Cl α/β-Gal C₆H₁₁ClO₅
Sucralose 6-acetate Fructose: 6-Cl; Glucose: 4,6-Cl β-Fru, α-Glc C₁₄H₂₁Cl₃O₉

Fluoro-Substituted Analogs

  • However, the C-F bond is more stable than C-Cl, reducing reactivity in nucleophilic substitutions .
  • 6-Deoxy-6-fluoro-N-acetyllactosamine : This disaccharide, with a fluoro substitution at galactose-6, demonstrates altered binding affinity to lectins compared to chloro derivatives, highlighting the role of halogen size in steric effects .

Non-Halogenated Deoxy Sugars

  • 4-Deoxy-D-galactopyranose: The absence of chlorine at position 4 reduces electron-withdrawing effects, increasing the reducing sugar’s susceptibility to oxidation. This compound is a precursor in synthesizing bioactive glycoconjugates .
  • Phenyl-β-D-glucopyranoside Dimers: Small structural differences (e.g., hydroxyl vs. chloro groups) drastically alter intermolecular interactions, as seen in crystallography studies .

Sucrose Derivatives

  • Sucralose: A trichlorinated sucrose analog with substitutions at glucose-4,6 and fructose-5.
  • Sucrose Diacetate Hexaisobutyrate: Esterified rather than halogenated, this derivative is highly lipophilic and used as a food additive.

Key Research Findings

  • Synthetic Challenges: The target compound’s anomerization during synthesis (observed in 4-chloro-4-deoxy-D-galactose derivatives) complicates isolation of pure anomers, requiring precise kinetic control .

Biological Activity

6-Chloro-6-deoxy-beta-D-fructofuranosyl 4-chloro-4-deoxy-alpha-D-galactopyranoside (CAS No. 55832-24-1) is a synthetic compound derived from the modification of natural sugars. This compound is often discussed in relation to its biological activity, particularly its potential as a low-calorie sweetener and its effects on metabolic processes. The following sections detail its chemical properties, biological activities, and relevant research findings.

The molecular formula of this compound is C₁₂H₂₀Cl₂O₉, with a molecular weight of approximately 379.19 g/mol. Key physical properties include:

PropertyValue
Boiling Point688.8 ± 55.0 °C (predicted)
Density1.71 ± 0.1 g/cm³ (predicted)
pKa12.52 ± 0.70 (predicted)

Sweetness and Metabolic Effects

As a derivative of sucralose, this compound exhibits sweetness without significant caloric content, making it attractive for use in dietary products aimed at reducing sugar intake. Research indicates that sweeteners like sucralose can influence metabolic pathways:

  • Gastrointestinal Interaction : Studies have shown that sucralose alters the microbial composition in the gastrointestinal tract, potentially affecting nutrient absorption and metabolism .
  • Hormonal Response : Ingestion of sucralose has been linked to increased secretion of glucagon-like peptide-1 (GLP-1), which plays a role in insulin regulation and appetite control .

Toxicological Studies

Research on the safety profile of chlorinated sweeteners indicates varying degrees of metabolic impact:

  • Absorption and Excretion : Acesulfame potassium, another chlorinated sweetener, shares similar absorption characteristics with sucralose, suggesting that chlorinated compounds may be rapidly absorbed and metabolized in humans .
  • Potential Toxicity : While some studies indicate low toxicity levels for sucralose derivatives, ongoing research is necessary to fully understand the long-term effects of these compounds on human health .

Study on Sucralose Metabolism

A significant study examined the metabolic fate of sucralose in rodents, revealing that it could modulate physiological processes involved in glucose metabolism and insulin secretion. The study highlighted that while sucralose passes through the gastrointestinal tract unchanged, some metabolites may be formed that could influence metabolic pathways .

Impact on Gut Microbiota

Another study focused on the impact of artificial sweeteners on gut microbiota composition. It was found that consumption of sucralose led to a reduction in beneficial bacterial populations, which could have implications for metabolic health and disease susceptibility .

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